molecular formula C26H26N2O7S2 B2796714 Diethyl 5-(4-(indolin-1-ylsulfonyl)benzamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 441290-31-9

Diethyl 5-(4-(indolin-1-ylsulfonyl)benzamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No. B2796714
CAS RN: 441290-31-9
M. Wt: 542.62
InChI Key: FPNDHOVTNFJOLK-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature .


Synthesis Analysis

Indole derivatives have been synthesized via various methods. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The indole nucleus is an important heterocyclic system that provides the skeleton to many compounds . It contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives have been used in various chemical reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. Generally, they are crystalline and colorless in nature with specific odors .

Scientific Research Applications

Chemoselectivity and Antimicrobial Activity

  • Chemoselectivity Towards Hydrazine Hydrate: Research explored the chemoselectivity of bisindole tetracarboxylate derivatives towards hydrazine hydrate, leading to the synthesis of compounds with potential antimicrobial activities. This study highlights the utility of specific chemical functionalities in developing molecules with biological activity (Gadaginamath & Shyadligeri, 2000).

Synthesis and Potential Anticancer Agents

  • Radioprotective and Anticancer Activities: Novel sulfur heterocyclic compounds were synthesized and tested for their potential as radioprotective and anticancer agents. This research demonstrates the synthetic routes and potential therapeutic applications of complex thiophene derivatives (Ghorab et al., 2006).

β-Amyloid Aggregation Inhibition

  • β-Amyloid Aggregation Inhibitor Synthesis: A study described the efficient synthesis of a compound that significantly inhibits β-amyloid aggregation, a process implicated in Alzheimer's disease. This illustrates the application of these chemical frameworks in addressing neurodegenerative disorders (Choi et al., 2003).

Synthetic Utility and Antimicrobial Evaluation

  • Bifunctional Thiophene Derivatives: The synthetic utility of bifunctional thiophene derivatives was explored, leading to the creation of new agents with promising antimicrobial activities. This work underscores the versatility of thiophene derivatives in synthesizing biologically active compounds (Abu‐Hashem et al., 2011).

Antitumor Efficacy Through Cell Cycle Arrest

  • G2/M Cell Cycle Arrest for Antitumor Efficacy: A novel pyrrole-substituted indolinone compound demonstrated potent antitumor activity through the induction of G2/M cell cycle arrest, offering insights into the development of cancer therapeutics (Xiong et al., 2010).

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on their structure and the biological activity they exhibit. For instance, some indole derivatives have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

diethyl 5-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O7S2/c1-4-34-25(30)21-16(3)22(26(31)35-5-2)36-24(21)27-23(29)18-10-12-19(13-11-18)37(32,33)28-15-14-17-8-6-7-9-20(17)28/h6-13H,4-5,14-15H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNDHOVTNFJOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 5-(4-(indolin-1-ylsulfonyl)benzamido)-3-methylthiophene-2,4-dicarboxylate

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